molecular formula C23H21FN2O5 B11185200 Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B11185200
M. Wt: 424.4 g/mol
InChI Key: VBVMJIUIVQCXME-UHFFFAOYSA-N
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Description

Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a fluorophenyl group, and an acetylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, fluorobenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and fluorophenyl-containing molecules. Examples include:

  • Methyl 4-[(4-acetylanilino)carbonyl]benzoate
  • 1,4-Dimethylbenzene
  • 4-Fluoroaniline

Uniqueness

What sets Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H21FN2O5

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 4-[(4-acetylphenyl)carbamoyl]-1-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C23H21FN2O5/c1-13-21(23(30)31-3)19(12-20(28)26(13)18-10-6-16(24)7-11-18)22(29)25-17-8-4-15(5-9-17)14(2)27/h4-11,19H,12H2,1-3H3,(H,25,29)

InChI Key

VBVMJIUIVQCXME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)C)C(=O)OC

Origin of Product

United States

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